molecular formula C20H23N3O3S B2394363 (E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide CAS No. 219915-67-0

(E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide

Cat. No.: B2394363
CAS No.: 219915-67-0
M. Wt: 385.48
InChI Key: URVHPGKXPLVVRC-XUTLUUPISA-N
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Description

(E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide is a complex organic compound characterized by its molecular structure, which includes a phenyl group, a piperidinyl group, and a sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Research has investigated its potential as an anti-inflammatory, antiviral, and anticancer agent.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique in its structure and properties, but it can be compared to other similar compounds, such as:

  • Indole derivatives: These compounds share structural similarities and have been studied for their biological activities.

  • Sulfonohydrazides: These compounds have similar functional groups and have been explored for their medicinal properties.

Properties

IUPAC Name

4-methyl-N-[(E)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-16-10-12-18(13-11-16)27(25,26)22-21-19(17-8-4-2-5-9-17)20(24)23-14-6-3-7-15-23/h2,4-5,8-13,22H,3,6-7,14-15H2,1H3/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVHPGKXPLVVRC-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C2=CC=CC=C2)/C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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